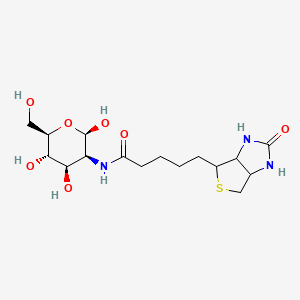

Mannosamine-biotin adduct

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H27N3O7S |

|---|---|

Peso molecular |

405.5 g/mol |

Nombre IUPAC |

5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide |

InChI |

InChI=1S/C16H27N3O7S/c20-5-8-13(22)14(23)12(15(24)26-8)18-10(21)4-2-1-3-9-11-7(6-27-9)17-16(25)19-11/h7-9,11-15,20,22-24H,1-6H2,(H,18,21)(H2,17,19,25)/t7?,8-,9?,11?,12+,13-,14-,15-/m1/s1 |

Clave InChI |

ZTLJQXVNMGADLN-CLKPBNSGSA-N |

SMILES isomérico |

C1C2C(C(S1)CCCCC(=O)N[C@H]3[C@H]([C@@H]([C@H](O[C@H]3O)CO)O)O)NC(=O)N2 |

SMILES canónico |

C1C2C(C(S1)CCCCC(=O)NC3C(C(C(OC3O)CO)O)O)NC(=O)N2 |

Origen del producto |

United States |

Foundational & Exploratory

Mannosamine-Biotin Adduct: A Technical Guide to a Novel Immunomodulatory Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Mannosamine-biotin adduct (MBA) is a novel, small-molecule protein-coating agent designed to modulate the immunogenic properties of proteins, particularly antibodies. Formed by the chemical conjugation of mannosamine (B8667444) and biotin (B1667282), this adduct has demonstrated significant potential in suppressing immune responses against therapeutic proteins and enhancing their antigen-binding affinity. This technical guide provides a comprehensive overview of the MBA, including its chemical properties, synthesis, and application in protein modification. It details experimental protocols, presents quantitative data on its efficacy, and illustrates the proposed mechanism of action. This document is intended for researchers, scientists, and drug development professionals exploring new strategies for improving the therapeutic index of protein-based drugs.

Introduction

The immunogenicity of therapeutic proteins is a significant challenge in drug development, potentially leading to reduced efficacy and adverse immune reactions. A common strategy to mitigate this is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to the protein. However, PEGylation has limitations, including the potential for reduced biological activity. The this compound (MBA) offers a promising alternative. By coating proteins such as immunoglobulin G (IgG), MBA can effectively "mask" immunogenic epitopes, thereby reducing the host's immune response.[1] Furthermore, studies have shown that MBA coating can enhance the antigen-binding affinity of antibodies, a unique advantage over other masking technologies.[1] This guide will delve into the technical aspects of MBA, providing the necessary information for its synthesis, application, and evaluation.

Chemical Properties and Synthesis

The this compound is formed by creating a stable amide bond between the primary amine of mannosamine and the carboxylic acid of biotin. This is typically achieved using N-hydroxysuccinimide (NHS) ester chemistry, which activates the biotin carboxyl group for reaction with the amine.

Proposed Chemical Structure

Caption: Components of the this compound.

Synthesis Protocol

The synthesis of the MBA can be performed using a two-step process involving the activation of biotin with an NHS ester, followed by conjugation to mannosamine.

Materials:

-

Biotin

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker

-

D-Mannosamine hydrochloride

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or other suitable base

-

Ethyl acetate (B1210297)

-

Hexane

-

Silica (B1680970) gel for column chromatography

Protocol:

-

Activation of Biotin:

-

Dissolve biotin and NHS in anhydrous DMF.

-

Add DCC to the solution and stir at room temperature for several hours to overnight to form Biotin-NHS ester.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

The Biotin-NHS ester can be precipitated from the filtrate by adding ethyl acetate and collected by filtration.

-

-

Conjugation to Mannosamine:

-

Dissolve D-Mannosamine hydrochloride in DMF and add TEA to neutralize the hydrochloride and deprotonate the amine.

-

Add the prepared Biotin-NHS ester to the mannosamine solution.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the formation of the this compound by TLC.

-

-

Purification:

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Application in Protein Coating

The primary application of the MBA is as a coating agent for therapeutic proteins to reduce their immunogenicity. The following protocol is a general guideline for the coating of human Immunoglobulin G (hIgG).

Experimental Protocol for IgG Coating

Materials:

-

Purified human IgG (hIgG)

-

This compound (MBA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Dialysis tubing or centrifugal ultrafiltration devices for buffer exchange

Protocol:

-

Preparation of Solutions:

-

Prepare a solution of hIgG in PBS at a concentration of 1-10 mg/mL.

-

Prepare a stock solution of MBA in anhydrous DMSO.

-

-

Coating Reaction:

-

Add the MBA stock solution to the hIgG solution to achieve the desired molar ratio of MBA to protein. A study has shown that an optimal masking effect is achieved at a 12:1 molar ratio of MBA to hIgG.[1]

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

-

-

Purification of Coated IgG:

-

Remove the unreacted MBA by dialysis against PBS or by using centrifugal ultrafiltration devices.

-

Perform multiple buffer exchanges to ensure complete removal of the free adduct.

-

-

Characterization of Coated IgG:

-

Determine the extent of MBA conjugation using methods such as MALDI-TOF mass spectrometry to measure the increase in molecular weight.

-

Assess the functional activity of the coated antibody, for example, by measuring its antigen-binding affinity using ELISA or surface plasmon resonance (SPR).

-

Quantitative Data and Efficacy

A key study on the MBA-coating of hIgG provides significant quantitative data on its efficacy in suppressing the immune response and modulating antibody function.[1]

| Parameter | Uncoated hIgG | PEG-coated hIgG | MBA-coated hIgG (12:1 ratio) | Reference |

| Immune Response (Relative) | High | Reduced | ~8-fold lower than PEG-coated | [1] |

| Antigen-Binding Affinity | Baseline | May be reduced | Increased | [1] |

| Fc Receptor Recognition | Normal | Reduced | Decreased | [1] |

| Recognition by Secondary Antibodies | Normal | Reduced | Decreased | [1] |

Table 1: Summary of the effects of MBA coating on human IgG.

Mechanism of Action

The primary mechanism by which the this compound suppresses the immune response is through steric hindrance, effectively "masking" the immunogenic epitopes on the protein surface. This prevents recognition by B cells and subsequent antibody production.

Signaling Pathway and Experimental Workflow Diagrams

The coating of the Fc region of an antibody with MBA is proposed to sterically hinder its interaction with Fc receptors (FcRs) on immune cells, thereby inhibiting downstream signaling pathways that lead to effector functions such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).

Caption: Proposed mechanism of MBA-mediated immune suppression.

The experimental workflow for evaluating the efficacy of MBA coating involves several key steps from protein modification to functional assessment.

Caption: Experimental workflow for MBA-coating of IgG.

Conclusion

The this compound represents a significant advancement in the field of protein engineering for therapeutic applications. Its ability to suppress immunogenicity while simultaneously enhancing antigen-binding affinity makes it a highly attractive alternative to existing technologies like PEGylation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to explore the potential of MBA in their own work. Further research into the precise structural interactions and the full scope of its effects on immune signaling will undoubtedly unlock even greater potential for this novel immunomodulatory agent.

References

An In-depth Technical Guide to the Mannosamine-Biotin Adduct: Synthesis, Characterization, and Application in Biopharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mannosamine-biotin adduct, a molecule of interest in the fields of immunology and drug delivery. This document details its proposed chemical structure, a representative synthesis protocol, methods for its conjugation to immunoglobulin G (IgG), and standardized procedures for evaluating the immunogenicity of the resulting conjugate. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Core Concept: The this compound (MBA)

The this compound (MBA) is a conjugate molecule formed by the covalent linkage of D-mannosamine and biotin (B1667282). D-mannosamine is a naturally occurring amino sugar, and biotin (Vitamin H) is a well-known vitamin that exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction forms the basis of numerous biotechnological applications. The conjugation of biotin to mannosamine (B8667444) creates a bifunctional molecule that can be utilized in various biological contexts, notably in modifying the surface of proteins to alter their biological properties.

Proposed Chemical Structure

The most probable chemical linkage between mannosamine and biotin is an amide bond formed between the primary amine group of mannosamine and the carboxylic acid group of biotin. To facilitate this reaction, the carboxylic acid of biotin is typically activated, for instance, as an N-hydroxysuccinimide (NHS) ester. The resulting structure is N-biotinyl-D-mannosamine.

Caption: Proposed N-biotinyl-D-mannosamine structure.

Synthesis and Characterization of this compound

While a specific, detailed synthesis of a this compound is not extensively documented in publicly available literature, a representative protocol can be derived from standard biotinylation procedures of primary amines using biotin-NHS esters.

Experimental Protocol: Synthesis of N-biotinyl-D-mannosamine

Objective: To synthesize N-biotinyl-D-mannosamine via the reaction of D-mannosamine hydrochloride with biotin-N-hydroxysuccinimide ester.

Materials:

-

D-Mannosamine hydrochloride

-

Biotin-N-hydroxysuccinimide (Biotin-NHS) ester

-

Dimethylformamide (DMF), anhydrous

-

Triethylamine (B128534) (TEA)

-

Diethyl ether

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing (1 kDa MWCO)

-

Lyophilizer

Procedure:

-

Dissolve D-mannosamine hydrochloride in anhydrous DMF.

-

Add triethylamine to the solution to neutralize the hydrochloride and deprotonate the primary amine.

-

In a separate flask, dissolve a molar equivalent of Biotin-NHS ester in anhydrous DMF.

-

Slowly add the Biotin-NHS solution to the mannosamine solution with constant stirring.

-

Allow the reaction to proceed at room temperature for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, precipitate the crude product by adding the reaction mixture to an excess of cold diethyl ether.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

Dissolve the crude product in PBS and transfer to a dialysis tube.

-

Dialyze against deionized water for 48 hours with several water changes to remove unreacted starting materials and byproducts.

-

Lyophilize the dialyzed solution to obtain the purified N-biotinyl-D-mannosamine as a white powder.

Caption: Synthesis workflow for N-biotinyl-D-mannosamine.

Characterization Data (Representative)

| Parameter | Expected Value/Observation | Method |

| Molecular Weight | ~405.45 g/mol (for C16H27N3O7S) | Mass Spectrometry (e.g., ESI-MS) |

| ¹H NMR (in D₂O) | Peaks corresponding to both mannosamine and biotin moieties. Shift in the proton adjacent to the amine group of mannosamine. | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

| FT-IR | Characteristic amide bond absorption peaks (~1650 cm⁻¹) | Fourier-Transform Infrared Spectroscopy |

Application: Modification of Immunoglobulin G (IgG)

A key application of the this compound is the surface modification of proteins, such as monoclonal antibodies (mAbs), to alter their immunogenic profile and enhance their therapeutic properties.

Experimental Protocol: Coating of IgG with this compound

Objective: To covalently attach the this compound to the surface of human IgG (hIgG). This protocol assumes the adduct has been further activated with an NHS ester for reaction with lysine (B10760008) residues on the IgG.

Materials:

-

Human Immunoglobulin G (hIgG)

-

Mannosamine-Biotin-NHS ester

-

Phosphate-buffered saline (PBS), pH 8.0

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Protein concentration assay kit (e.g., BCA assay)

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay for biotin quantification

Procedure:

-

Prepare a solution of hIgG in PBS (pH 8.0).

-

Prepare a stock solution of Mannosamine-Biotin-NHS ester in DMSO.

-

Add a calculated molar excess of the Mannosamine-Biotin-NHS ester solution to the hIgG solution. A common starting point is a 20-fold molar excess.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

Remove unreacted adduct by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS (pH 7.4).

-

Collect the protein-containing fractions.

-

Determine the protein concentration of the purified conjugate using a BCA assay.

-

Quantify the degree of biotinylation (moles of adduct per mole of IgG) using the HABA assay.

Caption: Workflow for modifying IgG with MBA-NHS.

Quantitative Analysis of IgG Modification

| Parameter | Typical Range | Method |

| Protein Recovery | > 85% | BCA Assay |

| Degree of Biotinylation | 5 - 15 moles of adduct per mole of IgG | HABA Assay |

| Aggregate Formation | < 5% | Size-Exclusion Chromatography (SEC-HPLC) |

Immunogenicity Assessment of MBA-Coated IgG

A critical aspect of developing modified therapeutic proteins is the evaluation of their potential to elicit an immune response.

Experimental Protocol: In Vivo Immunogenicity Assessment

Objective: To assess the immunogenicity of MBA-coated hIgG in an animal model.

Materials:

-

MBA-coated hIgG

-

Unmodified hIgG (control)

-

Adjuvant (e.g., Freund's adjuvant)

-

Animal model (e.g., BALB/c mice)

-

Materials for blood collection and serum separation

-

ELISA plates and reagents

Procedure:

-

Emulsify the MBA-coated hIgG and unmodified hIgG with an appropriate adjuvant.

-

Immunize groups of mice with the prepared antigens according to a defined schedule (e.g., subcutaneous injections on days 0, 14, and 28).

-

Collect blood samples at specified time points (e.g., pre-immunization and 1-2 weeks after each immunization).

-

Separate serum from the blood samples.

-

Determine the anti-hIgG antibody titers in the serum using an enzyme-linked immunosorbent assay (ELISA).

ELISA Protocol for Anti-hIgG Antibody Titer Determination

-

Coat microtiter plates with unmodified hIgG.

-

Block the plates to prevent non-specific binding.

-

Add serial dilutions of the collected mouse serum to the wells.

-

Incubate to allow for the binding of anti-hIgG antibodies.

-

Wash the plates to remove unbound antibodies.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

-

Wash the plates.

-

Add a substrate for the enzyme and measure the resulting colorimetric signal.

-

The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive signal above background.

Caption: Workflow for in vivo immunogenicity assessment.

Data Presentation: Immunogenicity Results

| Treatment Group | Mean Anti-hIgG Titer (Day 42) | Statistical Significance (vs. Unmodified hIgG) |

| Unmodified hIgG | 1:12,800 | - |

| MBA-coated hIgG | 1:1,600 | p < 0.01 |

| Vehicle Control | < 1:100 | N/A |

Conclusion

The this compound presents a promising tool for the modification of therapeutic proteins. This guide has outlined its proposed structure, a representative synthesis protocol, and detailed methodologies for its conjugation to IgG and the subsequent assessment of the conjugate's immunogenicity. The provided workflows and data tables serve as a valuable resource for researchers and drug development professionals exploring the potential of this and similar molecules in the advancement of biotherapeutics. Further research is warranted to fully elucidate the specific chemical and biological properties of the this compound and to optimize its applications.

Synthesis of a Mannosamine-Biotin Adduct: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of a mannosamine-biotin adduct. The primary synthetic route detailed involves the reaction of D-mannosamine with an N-hydroxysuccinimide (NHS) ester of biotin (B1667282), a common and efficient method for labeling primary amines.[1] This guide is intended for researchers, scientists, and drug development professionals working in glycobiology, chemical biology, and related fields.

Introduction

Mannosamine (B8667444) is a naturally occurring amino sugar that plays a crucial role in various biological processes, including the biosynthesis of sialic acids.[2] Biotin, a water-soluble vitamin, exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin, an interaction widely exploited in biotechnology for detection, purification, and targeting applications.[3] The conjugation of mannosamine to biotin creates a valuable molecular probe. This adduct can be metabolically incorporated into the glycan structures of cells and subsequently detected or isolated using avidin/streptavidin-based techniques. This allows for the study of glycan dynamics, identification of glycoproteins, and targeted drug delivery.

The synthesis of the this compound is achieved through the formation of a stable amide bond between the primary amine of mannosamine and the carboxyl group of biotin, which has been activated as an NHS ester.[1] This reaction is typically carried out in a slightly alkaline aqueous buffer to ensure the deprotonation of the mannosamine's amino group, making it nucleophilic.

Synthesis of N-Biotinoyl-D-Mannosamine

The following section details the experimental protocol for the synthesis of the this compound, specifically N-biotinoyl-D-mannosamine.

Chemical Reaction Pathway

The synthesis involves a nucleophilic acyl substitution reaction. The primary amine of D-mannosamine attacks the carbonyl carbon of the biotin-NHS ester, leading to the formation of a tetrahedral intermediate. The N-hydroxysuccinimide is subsequently eliminated as a leaving group, resulting in the formation of the stable amide bond of the N-biotinoyl-D-mannosamine adduct.

Caption: Reaction scheme for the synthesis of N-Biotinoyl-D-Mannosamine.

Experimental Protocol

This protocol is adapted from general procedures for biotinylating primary amines using NHS esters.[1][4]

Materials:

-

D-Mannosamine hydrochloride

-

EZ-Link™ NHS-Biotin (or equivalent)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sodium bicarbonate

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.0 using 1 M HCl.

-

Dissolution of Reactants:

-

Dissolve D-mannosamine hydrochloride in the 0.1 M sodium bicarbonate buffer (pH 8.0) to a final concentration of 10 mg/mL.

-

Immediately before use, dissolve NHS-Biotin in anhydrous DMSO to a concentration of 20 mg/mL. The NHS-ester is susceptible to hydrolysis, so it should be dissolved just prior to the reaction.[5]

-

-

Reaction:

-

To the D-mannosamine hydrochloride solution, slowly add a 1.2 molar equivalent of the NHS-Biotin solution while stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours with continuous stirring.

-

-

Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris, to a final concentration of 20-50 mM to consume any unreacted NHS-Biotin.

-

Purification:

-

Acidify the reaction mixture to approximately pH 5 with 1 M HCl.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The resulting residue can be purified by silica gel column chromatography using a mobile phase of ethyl acetate and methanol (e.g., a gradient from 9:1 to 7:3 v/v) to separate the product from unreacted starting materials and by-products.

-

Collect the fractions containing the product (as determined by thin-layer chromatography) and concentrate under reduced pressure to yield the purified N-biotinoyl-D-mannosamine.

-

Quantitative Data

The following table summarizes hypothetical but expected quantitative data for the synthesis of N-biotinoyl-D-mannosamine. Actual results may vary depending on the specific reaction conditions and purification efficiency.

| Parameter | Value |

| Reactants | |

| D-Mannosamine HCl (MW: 215.63 g/mol ) | 100 mg (0.464 mmol) |

| NHS-Biotin (MW: 341.38 g/mol ) | 190 mg (0.556 mmol) |

| Reaction Conditions | |

| Solvent | 10 mL 0.1 M NaHCO3 (pH 8.0) / DMSO |

| Temperature | Room Temperature (20-25°C) |

| Reaction Time | 4 hours |

| Product | |

| N-Biotinoyl-D-Mannosamine (MW: 403.47 g/mol ) | 150 mg (0.372 mmol) |

| Yield | |

| Theoretical Yield | 187 mg |

| Actual Yield | 150 mg |

| Percent Yield | 80.2% |

Characterization

The synthesized N-biotinoyl-D-mannosamine adduct can be characterized using standard analytical techniques to confirm its identity and purity.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the product. The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide structural confirmation.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 404.17 | Protonated molecular ion |

| [M+Na]⁺ | 426.15 | Sodiated molecular ion |

| Characteristic Fragments | ||

| Biotin oxonium ion | 227.08 | A characteristic fragment of the biotin moiety[6] |

| Dehydrobiotin ion | 209.07 | Another common biotin fragment[6] |

| Mannosamine fragment | 180.08 | Resulting from the cleavage of the amide bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the adduct. The spectra would show characteristic signals for both the mannosamine and biotin moieties. The disappearance of the free amine proton signal from mannosamine and the appearance of a new amide proton signal would be indicative of a successful reaction. The chemical shifts would be compared to those of the starting materials.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of the this compound.

Caption: Workflow for the synthesis and analysis of N-Biotinoyl-D-Mannosamine.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]

Mannosamine-biotin adduct principle of action

An In-depth Technical Guide on the Principle and Application of Mannosamine-Biotin Adduct Formation for Glycoprotein Analysis

Introduction

Cell surface glycoproteins, with their terminal sialic acid residues, are critical mediators of a vast array of biological processes, including cell-cell recognition, signaling, and immune responses.[1] Aberrant sialylation is a known hallmark of various pathologies, most notably cancer, where it can contribute to metastasis and immune evasion.[2][3] Consequently, methods to study the "sialoglycome" are of paramount importance in fundamental research and drug development.

This technical guide details the principle of action behind the this compound strategy, a powerful two-stage chemoenzymatic approach for labeling and analyzing sialoglycans. This method, rooted in metabolic glycoengineering (MGE) and bioorthogonal chemistry, allows for the specific tagging of sialylated glycoproteins in living cells, enabling their visualization, isolation, and identification.[4][5]

Core Principle: A Two-Stage Process

The formation of a this compound on cell surface glycoproteins is not achieved by applying a pre-formed conjugate. Instead, it is a sophisticated, two-stage process that leverages the cell's own metabolic machinery before employing a highly specific chemical reaction.

Stage 1: Metabolic Incorporation of a Bioorthogonal Reporter

The process begins by introducing a synthetic, unnatural analog of N-acetyl-D-mannosamine (ManNAc), the natural precursor to sialic acid, to the cells.[1][2] These mannosamine (B8667444) analogs are designed with a key modification: they carry a small, chemically inert "bioorthogonal handle" (e.g., an azide (B81097) or an alkyne group).[4][5]

The cell's sialic acid biosynthetic pathway enzymes recognize and process this unnatural precursor.[6] The mannosamine analog is taken up by the cell and converted into the corresponding unnatural sialic acid. This modified sialic acid is then transported to the Golgi apparatus, where sialyltransferases attach it to the termini of nascent glycans on glycoproteins and glycolipids.[6][7] The result is the presentation of the bioorthogonal handle on the cell surface, effectively "tagging" the sialoglycome. Peracetylated versions of these mannosamine analogs (e.g., Ac4ManNAz) are often used to enhance cell membrane permeability.[6][7]

Stage 2: Bioorthogonal Ligation and Biotinylation

Once the cell surface is decorated with these chemical handles, a second, exogenous molecule is introduced: a biotin (B1667282) probe functionalized with a complementary reactive group.[4][8] This leads to a "bioorthogonal" chemical reaction, meaning it occurs rapidly and specifically within a complex biological environment without interfering with native biochemical processes.[5][9]

The most common bioorthogonal reactions used in this context are:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A reaction between an azide-modified sugar and an alkyne-biotin probe, catalyzed by copper(I).[4][8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free "click chemistry" reaction where an azide-modified sugar reacts with a strained cyclooctyne-biotin probe (e.g., DBCO-biotin). This method avoids the cytotoxicity associated with copper catalysts.[10][11]

-

Inverse-Electron-Demand Diels-Alder Reaction: A reaction between a dienophile-modified sugar (e.g., cyclopropene) and a tetrazine-biotin (B11829199) probe.[3][12]

This ligation step covalently attaches biotin to the cell surface glycoproteins that have incorporated the unnatural sialic acid, completing the formation of the "this compound" in situ.

Data Presentation

The efficiency and outcome of this technique depend on several factors, including the choice of reagents and experimental conditions.

Table 1: Common Mannosamine Analogs and Corresponding Bioorthogonal Probes

| Mannosamine Analog Handle | Chemical Structure Example | Biotin Probe Reactive Group | Reaction Type | Reference |

|---|---|---|---|---|

| Azide | N-azidoacetylmannosamine (ManNAz) | Alkyne (e.g., Biotin-Alkyne) | CuAAC | [8] |

| Azide | N-azidoacetylmannosamine (ManNAz) | Strained Alkyne (e.g., DBCO-Biotin) | SPAAC (Copper-Free) | [10][11] |

| Alkyne | N-pentynoylmannosamine (ManNAl) | Azide (e.g., Azide-Biotin) | CuAAC / SPAAC | [4][9] |

| Cyclopropene | N-cyclopropenoyl-mannosamine | Tetrazine (e.g., Tetrazine-Biotin) | Diels-Alder (DAinv) |[3][12] |

Table 2: Summary of Quantitative Parameters for Metabolic Labeling Experiments

| Cell Line | Mannosamine Analog | Concentration | Incubation Time | Observed Effect | Reference |

|---|---|---|---|---|---|

| HL-60 | Ac4ManNCb | 50 µM | 48 h | 3-4 fold increase in anti-sLeX antibody binding | [6] |

| HL-60 | Ac4ManNPent | 50 µM | 48 h | ~2.5-fold increase in anti-sLeX antibody binding | [6] |

| HL-60 | Ac4ManNCp | 50 µM | 48 h | ~2.5-fold increase in anti-sLeX antibody binding | [6] |

| Prostate Cancer Cells | Ac4ManNAz | 20 µM | 24 h | Maximized cell viability and labeling for MS analysis | [8] |

| COS7 | Ac4ManNAz | Not specified | 48 h | Clear cell surface fluorescence signal |[11] |

Experimental Protocols

The following are generalized protocols synthesized from common practices in the literature.[7][8][11][13] Researchers should optimize concentrations and incubation times for their specific cell lines and experimental goals.

Protocol 1: Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate cells (e.g., CHO, PC-3, COS7) in appropriate growth medium and culture to a desired confluency (typically 70-80%).[11][14]

-

Preparation of Analog Stock: Prepare a sterile, concentrated stock solution of the peracetylated mannosamine analog (e.g., 20-50 mM Ac4ManNAz in DMSO).

-

Metabolic Labeling: Add the mannosamine analog stock solution to the cell culture medium to achieve a final concentration typically ranging from 20 µM to 50 µM. A control group cultured with the natural precursor (e.g., Ac4ManNAc) or vehicle (DMSO) should be run in parallel.[15]

-

Incubation: Incubate the cells under normal culture conditions (37°C, 5% CO2) for 24 to 72 hours. The optimal time depends on the rate of glycan turnover in the specific cell line.

Protocol 2: Bioorthogonal Biotinylation (Copper-Free SPAAC)

-

Cell Harvesting: Gently wash the cells two or three times with cold PBS to remove residual media and unincorporated sugar analogs. Cells can be harvested by scraping or gentle trypsinization.

-

Probe Incubation: Resuspend the cells in a suitable buffer (e.g., PBS). Add the biotin probe (e.g., DBCO-biotin) to a final concentration of 25-100 µM.

-

Reaction: Incubate the cell suspension for 1-2 hours at 4°C or room temperature with gentle agitation to allow the click reaction to proceed.[11]

-

Washing: Pellet the cells by centrifugation and wash them again with cold PBS to remove unreacted biotin probe. The biotinylated cells are now ready for downstream analysis.

Protocol 3: Affinity Purification and Proteomic Analysis

This workflow enables the identification of the specific proteins that have been biotinylated.

-

Cell Lysis: Lyse the biotinylated cells using a lysis buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.[8]

-

Affinity Purification: Incubate the cell lysate with streptavidin-conjugated agarose (B213101) or magnetic beads for 1-4 hours at 4°C to capture the biotinylated glycoproteins.[8][16]

-

Washing: Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads. For mass spectrometry, a common method is on-bead digestion, where the beads with bound proteins are treated with a protease like trypsin to release peptides for analysis.[8][16]

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured glycoproteins.[8]

Conclusion

The this compound strategy, executed through metabolic glycoengineering and bioorthogonal chemistry, is a versatile and powerful tool for the study of cell surface sialylation. It provides a method to specifically label, visualize, and identify sialoglycoproteins in their native cellular context. This technique has profound implications for understanding the role of glycans in health and disease and offers a robust platform for biomarker discovery and the development of targeted therapeutics.

References

- 1. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dienophile-Modified Mannosamine Derivatives for Metabolic Labeling of Sialic Acids: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Glycoprotein Biosynthesis with Mannosamine-Biotin: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of mannosamine-biotin analogs for the investigation of glycoprotein (B1211001) biosynthesis. The predominant and most effective method involves a two-step approach: metabolic labeling of nascent glycoproteins with an azide-modified mannosamine (B8667444) derivative, followed by the covalent attachment of a biotin (B1667282) probe via bioorthogonal click chemistry. This strategy allows for the sensitive and specific detection, enrichment, and analysis of newly synthesized glycoproteins from complex biological samples.

Introduction to Metabolic Glycoengineering

Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Dysregulated glycosylation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making the study of glycoprotein biosynthesis a key area of research for diagnostics and therapeutics.

Metabolic glycoengineering is a powerful technique that enables the study of glycans in living systems. This method relies on the cellular uptake of unnatural monosaccharide analogs bearing a bioorthogonal chemical reporter, such as an azide (B81097) or alkyne. These analogs are processed by the cell's own enzymatic machinery and incorporated into newly synthesized glycans. The chemical reporter then allows for the selective tagging of these glycoconjugates with probes, such as biotin or fluorophores, for downstream analysis.

Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) is a widely used precursor for labeling sialic acid-containing glycoproteins (sialoglycoproteins). Once taken up by the cell, the acetyl groups are removed by cytosolic esterases, and the resulting ManNAz is converted into the corresponding azido-sialic acid (SiaNAz). Sialyltransferases then incorporate SiaNAz into the glycan chains of glycoproteins destined for the cell surface or secretion. The exposed azide group can then be specifically and efficiently labeled with a biotin probe, facilitating the investigation of this important class of proteins.

Data Presentation: Quantitative Parameters for Metabolic Labeling

The efficiency of metabolic labeling and subsequent biotinylation is dependent on several factors, including the cell type, the concentration of the unnatural sugar, and the incubation time. The following tables summarize key quantitative data gathered from various studies to guide experimental design.

| Parameter | Cell Line | Value | Notes |

| Optimal Concentration | A549 | 10 µM | Higher concentrations (e.g., 50 µM) may lead to reduced cellular functions[1][2][3][4]. |

| HCT116 | 50 µM | Determined as optimal for metabolic glycoengineering in this cell line[5]. | |

| MCF7 | 100 µM | Selected as the optimal concentration for this cell line[5]. | |

| Jurkat | 12.5 - 150 µM | Effective labeling observed across this concentration range[6]. | |

| Incubation Time | A549 | 72 hours (3 days) | Sufficient for labeling and subsequent imaging and proteomic analysis[1][3]. |

| HCT116 | 48 hours (2 days) | Optimal incubation period for this cell line[5]. | |

| MCF7 | 48 hours (2 days) | Optimal incubation period for this cell line[5]. | |

| Jurkat | 48 hours (2 days) | Effective for visualizing glycoconjugate labeling[6]. | |

| Cytotoxicity | A549 | >10 µM | Concentrations of 50 µM have been shown to reduce major cellular functions[1][2][3][4]. |

| A549 | Low at various conc. | Ac4ManNAz showed low cytotoxicity at various concentrations in A549 cells[7]. | |

| Jurkat | ≤ 300 µM | Concentrations at or below this level were found to be non-cytotoxic[6]. |

Table 1: Recommended Concentrations and Incubation Times for Ac4ManNAz Labeling.

| Parameter | Reagent | Value | Notes |

| Click Chemistry Reagent Conc. | DBCO-Biotin (Copper-Free) | 100 µM | Used for biotinylation of azide-labeled cell surface glycans[8]. |

| Biotin-Alkyne (Copper-Catalyzed) | 1.0 mM | Used in a click reaction mixture for labeling metabolically incorporated azides[6]. | |

| Click Chemistry Incubation | DBCO-Biotin (Copper-Free) | 1-2 hours at 4°C | Low temperature minimizes membrane turnover and internalization of labeled glycoproteins[8]. |

| Biotin-Alkyne (Copper-Catalyzed) | 45 minutes at room temperature | Incubation time for the click reaction on whole cells[6]. | |

| Labeling Efficiency | DIFO-biotin vs. other reagents | 20-fold greater labeling with DIFO | DIFO (a type of cyclooctyne) showed significantly higher labeling efficiency on live Jurkat cells compared to phosphine (B1218219) or nonfluorinated cyclooctyne (B158145) reagents[9]. |

| Enrichment Recovery | Streptavidin D.A.R.T.'S affinity | 85-96% peptide recovery | Recovery of synthetic biotinylated peptides from streptavidin columns using HFIP elution[10]. |

| Streptavidin Magnetic Beads | 1.7 mg biotinylated IgG / ml bead slurry | Binding capacity of Streptavidin Mag Sepharose for a biotinylated monoclonal antibody[11]. |

Table 2: Parameters for Biotinylation and Enrichment.

Experimental Protocols

The following are detailed protocols for the key experiments involved in the investigation of glycoprotein biosynthesis using Ac4ManNAz and biotinylation.

Metabolic Labeling of Glycoproteins with Ac4ManNAz

This protocol describes the incorporation of an azide-modified mannosamine into cellular glycoproteins.

Materials:

-

Cells of interest (e.g., A549, HCT116, MCF7)

-

Complete cell culture medium

-

Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store at -20°C.

-

Metabolic Labeling:

-

Thaw the Ac4ManNAz stock solution.

-

Dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentration (refer to Table 1 for guidance). For example, for a final concentration of 10 µM, add 1 µL of a 10 mM stock solution to 1 mL of medium.

-

Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.

-

As a negative control, incubate a parallel set of cells with medium containing an equivalent amount of DMSO.

-

-

Incubation: Incubate the cells for 48 to 72 hours under standard culture conditions (e.g., 37°C, 5% CO2) to allow for the metabolic incorporation of the azido-sugar into cell surface glycans[8].

-

Cell Harvest: After incubation, proceed to the biotinylation step or harvest the cells for downstream applications. For adherent cells, wash twice with ice-cold PBS, then detach using a cell scraper or a gentle dissociation buffer. For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS.

Biotinylation of Azide-Modified Glycoproteins via Copper-Free Click Chemistry

This protocol details the covalent attachment of biotin to the azide-labeled glycoproteins on the cell surface using a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Materials:

-

Ac4ManNAz-labeled cells

-

DBCO-functionalized biotin (e.g., DBCO-biotin)

-

Serum-free cell culture medium or PBS

-

Ice-cold PBS

Procedure:

-

Cell Washing: After metabolic labeling, gently wash the cells twice with ice-cold PBS to remove any residual Ac4ManNAz-containing medium[8].

-

Prepare Biotinylation Reagent: Prepare a solution of DBCO-biotin in serum-free medium or PBS at a final concentration of 100 µM[8].

-

Biotinylation Reaction:

-

Add the DBCO-biotin solution to the cells.

-

Incubate the cells for 1-2 hours at 4°C[8]. Performing the reaction at a low temperature minimizes membrane turnover and the internalization of labeled glycoproteins.

-

-

Final Washing: Following the incubation, wash the cells three times with ice-cold PBS to remove any unreacted DBCO-biotin[8].

-

Downstream Processing: The biotinylated cells are now ready for downstream applications such as cell lysis for Western blot analysis, or fixation and staining for flow cytometry or microscopy.

Cell Lysis and Protein Extraction

This protocol describes the lysis of biotinylated cells to extract proteins for further analysis.

Materials:

-

Biotinylated cells

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease and phosphatase inhibitor cocktails

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes

Procedure:

-

Prepare Lysis Buffer: Immediately before use, add protease and phosphatase inhibitors to the lysis buffer.

-

Cell Lysis:

-

For adherent cells, add the cold lysis buffer directly to the culture dish and scrape the cells.

-

For suspension cells, add the cold lysis buffer to the cell pellet.

-

-

Incubation: Incubate the cell lysate on ice for 30 minutes, with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect Supernatant: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Enrichment of Biotinylated Glycoproteins using Streptavidin Affinity Purification

This protocol details the isolation of biotinylated glycoproteins from the total cell lysate.

Materials:

-

Cell lysate containing biotinylated proteins

-

Streptavidin-conjugated agarose (B213101) or magnetic beads

-

Wash buffer (e.g., lysis buffer without SDS)

-

Elution buffer (e.g., SDS-PAGE sample buffer, or for mass spectrometry, a solution of 8 M urea (B33335) or a specific elution buffer compatible with downstream analysis)

Procedure:

-

Bead Equilibration: Wash the streptavidin beads twice with lysis buffer to equilibrate them.

-

Binding:

-

Add the cell lysate to the equilibrated streptavidin beads.

-

Incubate for 2-4 hours or overnight at 4°C on a rotator to allow for the binding of biotinylated proteins to the streptavidin.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Remove the supernatant (unbound fraction).

-

Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency can be employed (e.g., wash buffer with high salt, wash buffer with low concentrations of denaturants). Perform at least three washes with the wash buffer.

-

-

Elution:

-

For Western Blotting: Add 2x SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.

-

For Mass Spectrometry: Elute the proteins using a compatible elution buffer. This may involve on-bead digestion with trypsin or elution with a buffer containing a high concentration of a denaturant like urea, followed by reduction, alkylation, and digestion. Alternatively, cleavable biotin linkers can be used, allowing for elution under specific chemical conditions.

-

-

Analysis: The eluted proteins can be analyzed by SDS-PAGE and Western blotting using a streptavidin-HRP conjugate or by mass spectrometry for identification and quantification.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Metabolic pathway of Ac4ManNAz incorporation into glycoproteins.

Caption: Experimental workflow for glycoprotein analysis.

Conclusion

The use of mannosamine analogs, particularly Ac4ManNAz, in a two-step metabolic labeling and biotinylation strategy is a robust and versatile method for investigating glycoprotein biosynthesis. This approach provides a powerful tool for researchers in basic science and drug development to identify, quantify, and characterize newly synthesized glycoproteins. By carefully optimizing experimental parameters such as reagent concentrations and incubation times, this technique can yield high-quality, specific data on the glycoproteome, offering valuable insights into the roles of glycosylation in health and disease.

References

- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.korea.ac.kr [pure.korea.ac.kr]

- 3. researchgate.net [researchgate.net]

- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thno.org [thno.org]

- 8. benchchem.com [benchchem.com]

- 9. pnas.org [pnas.org]

- 10. EP3250928A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]

- 11. High Performance Protein Enrichment Using Streptavidin Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Mannosamine-Biotin Adducts for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of mannosamine-biotin adducts (MBA) as novel agents for protein modification. Specifically, it details the use of MBA for coating Immunoglobulin G (IgG), a strategy developed to reduce the immunogenicity of therapeutic antibodies while enhancing their antigen-binding affinity. This document offers detailed experimental protocols for the synthesis of the mannosamine-biotin adduct, its conjugation to IgG, and subsequent characterization and functional testing. Quantitative data from relevant studies are summarized, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of the underlying principles and methodologies.

Introduction

The modification of therapeutic proteins is a critical strategy for improving their pharmacological properties. A significant challenge in antibody-based therapies is the potential for an immune response against the therapeutic protein, which can reduce its efficacy and lead to adverse effects. To address this, various protein coating technologies have been developed. One promising approach is the use of mannosamine-biotin adducts (MBA) to mask immunogenic epitopes on proteins like IgG. This novel small molecule-based coating has been shown to be superior to traditional PEGylation in reducing the immune response. A study demonstrated that MBA-coated human IgG (hIgG) elicited an immune response that was approximately eightfold lower than that of PEG-coated hIgG[1]. This guide provides the technical details for researchers and drug development professionals looking to explore and utilize this innovative protein modification strategy.

Synthesis and Characterization of this compound (MBA)

The this compound is synthesized through a reaction between mannosamine (B8667444) and an activated form of biotin (B1667282), typically a Biotin N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with the primary amine of mannosamine to form a stable amide bond.

Experimental Protocol: Synthesis of this compound

This protocol is based on the methodology described by Pitcovski et al.[2].

Materials:

-

Biotin N-hydroxysuccinimide ester (Biotin-NHS)

-

D-Mannosamine hydrochloride

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (for neutralization if starting with mannosamine hydrochloride)

-

Silica (B1680970) gel for flash chromatography

-

Solvents for flash chromatography (e.g., Methanol (B129727), Dichloromethane)

Procedure:

-

Preparation of Mannosamine: If using D-Mannosamine hydrochloride, dissolve it in anhydrous DMSO and neutralize it with an equimolar amount of triethylamine to obtain the free base.

-

Reaction Setup: In a clean, dry reaction vessel, dissolve Biotin-NHS in anhydrous DMSO.

-

Adduct Formation: To the Biotin-NHS solution, add the mannosamine solution dropwise while stirring at room temperature.

-

Reaction: Allow the reaction to proceed overnight with continuous stirring at room temperature.

-

Purification:

-

Remove the DMSO under reduced pressure.

-

Purify the resulting residue by flash chromatography on a silica gel column.

-

Elute the column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate the MBA from unreacted starting materials and byproducts.

-

Collect the fractions containing the purified MBA and concentrate them under reduced pressure to obtain the final product.

-

Characterization of this compound

Confirmation of the successful synthesis and purity of the MBA is crucial. The following techniques are recommended for characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the structure of the adduct. The spectra are expected to show characteristic peaks for both the mannosamine and biotin moieties, with shifts indicative of the newly formed amide bond.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to determine the exact mass of the synthesized MBA, confirming its elemental composition.

Conjugation of this compound to IgG

The primary application of MBA is the coating of proteins, particularly IgG, to reduce their immunogenicity. This is achieved by conjugating the MBA to the surface of the IgG molecule.

Experimental Protocol: Coating IgG with MBA

This protocol outlines the general steps for conjugating the synthesized MBA to IgG. The optimal molar ratio of MBA to IgG for achieving a significant reduction in immune response has been reported to be 12:1[1].

Materials:

-

Purified IgG

-

Synthesized this compound (MBA)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Purification system (e.g., Size-Exclusion Chromatography or Dialysis)

Procedure:

-

Antibody Preparation: Prepare a solution of the purified IgG in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the conjugation reaction.

-

MBA Solution: Dissolve the MBA in the reaction buffer.

-

Conjugation Reaction: Add the MBA solution to the IgG solution to achieve the desired molar ratio (e.g., 12:1).

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 2-4 hours at room temperature or overnight at 4°C) with gentle mixing.

-

Purification of MBA-Coated IgG:

-

Remove the excess, unreacted MBA from the conjugated IgG.

-

This can be achieved through size-exclusion chromatography, where the larger IgG-MBA conjugate will elute before the smaller, unconjugated MBA[3][4][5].

-

Alternatively, extensive dialysis against a suitable buffer can be used to remove the small molecule adduct[6][7].

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on MBA-coated IgG.

Table 1: Optimal Molar Ratio for Immune Response Suppression

| Parameter | Value | Reference |

| Optimal MBA:hIgG Molar Ratio | 12:1 | [1] |

Table 2: Comparative Immunogenicity of Coated hIgG

| Coating Agent | Relative Immune Response | Reference |

| Uncoated hIgG | Baseline | [1] |

| PEG-coated hIgG | Significantly lower than uncoated | [1] |

| MBA-coated hIgG | ~8-fold lower than PEG-coated hIgG | [1] |

Experimental Workflows and Signaling Pathways (Visualized)

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the synthesis, conjugation, and potential biological interactions of the this compound.

Caption: Synthesis of the this compound (MBA).

Caption: Workflow for the conjugation of MBA to IgG.

Caption: Potential signaling pathways influenced by mannosamine.

Functional Assays for MBA-Coated IgG

After successful conjugation and purification, it is essential to evaluate the functional properties of the MBA-coated IgG, including its immunogenicity and antigen-binding affinity.

Experimental Protocol: Immunogenicity Assessment by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to determine the level of antibody response against the modified IgG.

Materials:

-

MBA-coated IgG and uncoated IgG (as antigens)

-

Serum samples from immunized animals

-

ELISA plates

-

Blocking buffer (e.g., 5% non-fat milk in PBS)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of an ELISA plate with the MBA-coated IgG or uncoated IgG at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer and incubating for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Sample Incubation: Add serially diluted serum samples from animals immunized with the respective IgG constructs to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, which specifically binds to the primary antibodies from the serum, and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the enzyme substrate to the wells and allow the color to develop.

-

Stopping the Reaction: Stop the reaction by adding a stop solution.

-

Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the amount of specific antibody in the serum.

Experimental Protocol: Antigen-Binding Affinity by Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of biomolecular interactions, making it ideal for determining the binding kinetics (association and dissociation rates) and affinity of the MBA-coated IgG to its target antigen.

Materials:

-

SPR instrument and sensor chips

-

MBA-coated IgG and uncoated IgG

-

Target antigen

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution

Procedure:

-

Immobilization: Immobilize the target antigen onto the surface of an SPR sensor chip using standard amine coupling chemistry or other appropriate methods.

-

Binding Analysis:

-

Inject a series of concentrations of the MBA-coated IgG or uncoated IgG (the analyte) over the sensor surface.

-

Monitor the binding response in real-time.

-

After each injection, allow for a dissociation phase where the running buffer flows over the chip.

-

-

Regeneration: Regenerate the sensor surface by injecting a regeneration solution to remove the bound antibody, preparing the chip for the next injection.

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

A lower KD value indicates a higher binding affinity.

-

Conclusion

The use of mannosamine-biotin adducts for protein coating represents a significant advancement in the field of therapeutic protein development. This in-depth technical guide provides the necessary foundational knowledge and detailed experimental protocols for researchers to synthesize, conjugate, and evaluate MBA-coated IgG. The presented methodologies, quantitative data, and visual workflows are intended to facilitate the adoption and further exploration of this promising technology for the development of next-generation biologics with improved safety and efficacy profiles. Further research into the precise mechanisms of immunogenicity reduction and the full characterization of the MBA will continue to refine and expand the applications of this innovative approach.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody purification | Abcam [abcam.com]

- 4. stjohnslabs.com [stjohnslabs.com]

- 5. Antibody Purification Methods | Thermo Fisher Scientific - UK [thermofisher.com]

- 6. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promegaconnections.com [promegaconnections.com]

The Role of Mannosamine in Metabolic Glycoengineering: A Technical Guide

Abstract

Metabolic glycoengineering (MGE) is a powerful chemical biology technique used to modify the glycan structures on living cells by introducing unnatural monosaccharide precursors into their native biosynthetic pathways. N-acetyl-D-mannosamine (ManNAc) and its synthetic analogs are central to this field, serving as key precursors for the biosynthesis of sialic acids. By feeding cells with modified mannosamine (B8667444) derivatives, researchers can install non-native sialic acids onto the cell surface, effectively remodeling the cellular glycocalyx. These modifications can be simple aliphatic chains that modulate biological interactions or bioorthogonal chemical reporters, such as azides and ketones, that enable covalent ligation with exogenous probes via "click chemistry". This guide provides an in-depth technical overview of the core principles of mannosamine-based MGE, detailing the sialic acid biosynthetic pathway, the variety of mannosamine analogs, their quantitative effects, and their applications in research and drug development. Detailed experimental protocols and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this technology.

Introduction to Metabolic Glycoengineering

Metabolic glycoengineering is a technique that enables the modification of cell surface sugars in living organisms through the introduction of chemically altered monosaccharide analogs.[1] These analogs are taken up by cells and intercept natural glycosylation pathways, leading to their incorporation into glycoconjugates like glycoproteins and glycolipids.[2] This process effectively remodels the cell's outer sugar coat, the glycocalyx, with novel chemical functionalities.

Sialic acids are a critical family of monosaccharides that typically terminate glycan chains on the cell surface.[3] They play pivotal roles in a vast array of biological processes, including cell-cell recognition, immune regulation, and pathogen interactions.[3][4] The ability to control and modify cell surface sialylation is therefore of great interest. MGE using analogs of N-acetylmannosamine (ManNAc), the committed precursor to sialic acid, provides a direct and robust method to achieve this, opening doors for new diagnostic and therapeutic strategies.[2][5]

The Sialic Acid Biosynthetic Pathway

The endogenous biosynthesis of the most common sialic acid in humans, N-acetylneuraminic acid (Neu5Ac), is a cytosolic process that begins with UDP-N-acetylglucosamine (UDP-GlcNAc).[6] The pathway involves a series of enzymatic steps:

-

Epimerization and Kinase Activity: The bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) first converts UDP-GlcNAc into ManNAc and then phosphorylates it to form ManNAc-6-phosphate (ManNAc-6-P).[6]

-

Condensation: N-acetylneuraminate synthase (NANS) condenses ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to produce N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[5]

-

Dephosphorylation: A specific phosphatase, Neu5Ac-9-P-phosphatase (NANP), removes the phosphate (B84403) group to yield Neu5Ac.[5]

-

Activation and Transport: In the nucleus, Neu5Ac is activated by CMP-Neu5Ac synthetase (CMAS) to form the high-energy sugar nucleotide CMP-Neu5Ac. This activated form is then transported into the Golgi apparatus.

-

Glycosylation: Within the Golgi, sialyltransferases transfer the Neu5Ac moiety from CMP-Neu5Ac onto the terminal positions of newly synthesized glycans.

Metabolic glycoengineering with mannosamine analogs leverages the promiscuity of the enzymes in this pathway, which can tolerate certain modifications on the ManNAc substrate.[7][8]

Mannosamine Analogs as Precursors for MGE

The utility of MGE lies in the variety of synthetic ManNAc analogs that can be supplied to cells. These are generally categorized by the nature of their chemical modification.

Peracetylated Analogs (e.g., Ac4ManNAc)

Natural monosaccharides are hydrophilic and often have poor cell permeability. To overcome this, ManNAc analogs are often peracetylated, meaning their hydroxyl groups are protected with acetyl esters (e.g., tetra-O-acetylated N-acetylmannosamine, or Ac4ManNAc).[9][10] This modification increases the molecule's lipophilicity, allowing it to passively diffuse across the cell membrane.[11] Once inside the cell, non-specific cytosolic esterases remove the acetyl groups, releasing the active ManNAc analog to enter the biosynthetic pathway.[11]

N-acyl Modified Analogs

These analogs feature modifications to the N-acetyl group at the C2 position of mannosamine.[7]

-

Aliphatic Analogs (e.g., ManNProp, ManNBut): By extending the N-acyl chain with additional methylene (B1212753) groups (e.g., N-propanoylmannosamine, ManNProp; N-butanoylmannosamine, ManNBut), the resulting sialic acids have increased steric bulk.[12] This can disrupt or modulate natural glycan-dependent interactions.[2] For instance, treatment with these analogs can lead to a reduction in polysialic acid on the neural cell adhesion molecule (NCAM).[12][13]

-

Thiol-Modified Analogs (e.g., Ac5ManNTGc): These analogs introduce a thiol (-SH) group onto the cell surface.[14] The displayed thiols can alter cell signaling, such as activating Wnt signaling, and can be used to promote cell adhesion to specific substrates.[14][15]

Bioorthogonal Analogs

Bioorthogonal analogs contain a chemically unique functional group that is inert to biological systems but can undergo a specific, high-yield reaction with a complementary probe.[7][15] This enables the direct chemical labeling of glycans.

-

Azido Analogs (e.g., Ac4ManNAz): N-azidoacetylmannosamine (ManNAz) is the most widely used bioorthogonal analog.[16] It introduces an azide (B81097) group (-N3) onto the cell surface. This azide can then be specifically labeled with probes containing a strained alkyne (e.g., DBCO) via copper-free click chemistry, or a terminal alkyne via copper-catalyzed click chemistry.[17][18][19] This strategy is extensively used for cell imaging, tracking, and proteomics.[18][20]

-

Keto Analogs (e.g., ManNLev): N-levulinoylmannosamine (ManNLev) introduces a ketone group, which can be covalently ligated with molecules carrying a hydrazide or aminooxy group.[21]

-

Alkene/Alkyne Analogs: Other analogs bearing terminal alkenes or alkynes have also been developed for ligation via chemistries like the inverse-electron-demand Diels-Alder reaction.[22][23]

References

- 1. Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploiting metabolic glycoengineering to advance healthcare - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 7. Metabolic Glycoengineering with N-Acyl Side Chain Modified Mannosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. search.library.ucsf.edu [search.library.ucsf.edu]

- 9. researchgate.net [researchgate.net]

- 10. Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P-ManNAc - Synvenio [synvenio.com]

- 12. jove.com [jove.com]

- 13. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. frontiersin.org [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

- 20. Molecular imaging based on metabolic glycoengineering and bioorthogonal click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dienophile-Modified Mannosamine Derivatives for Metabolic Labeling of Sialic Acids: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. d-nb.info [d-nb.info]

An In-depth Technical Guide to Protein Biotinylation for Detection Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of protein biotinylation, a powerful and versatile technique for labeling and detecting proteins in a wide range of applications. From elucidating protein-protein interactions to developing sensitive diagnostic assays, the high-affinity interaction between biotin (B1667282) and avidin (B1170675)/streptavidin offers a robust tool for biological research and drug development.

Introduction to Protein Biotinylation

Protein biotinylation is the process of covalently attaching biotin, a small water-soluble vitamin (Vitamin H), to a protein of interest.[1] The remarkable strength and specificity of the non-covalent interaction between biotin and the proteins avidin or streptavidin (dissociation constant, Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M) form the basis for its widespread use in detection and purification methodologies.[2][3] This interaction is resistant to extremes of heat, pH, and proteolysis, making it a reliable tool in various experimental conditions.[4]

Biotin's small size (244.31 g/mol ) means it is unlikely to interfere with the natural function of the labeled protein.[4] This allows for the selective labeling, detection, and manipulation of proteins in diverse applications, including:

-

Immunoassays: Enzyme-linked immunosorbent assays (ELISA) and Western blotting.[1]

-

Affinity Purification: Isolation of binding partners in pull-down assays.[5]

-

Cellular Imaging: Localization of proteins in immunohistochemistry (IHC) and flow cytometry.[6]

-

Interaction Studies: Analysis of protein-protein interactions using techniques like Surface Plasmon Resonance (SPR).[7]

Biotinylation Strategies: A Comparative Overview

There are two primary approaches to biotinylating proteins: chemical biotinylation and enzymatic biotinylation. The choice between these methods depends on the experimental goals, the nature of the target protein, and the required level of control over the labeling process.[7]

| Strategy | Description | Advantages | Disadvantages |

| Chemical Biotinylation | Utilizes reactive chemical groups on biotinylation reagents to target specific functional groups on amino acid side chains (e.g., primary amines, sulfhydryls, carboxyls).[1] | - Simple and versatile. - Wide range of reagents available. - Cost-effective. | - Can be non-specific, leading to heterogeneous labeling. - May potentially inactivate the protein if labeling occurs at an active site.[8][9] |

| Enzymatic Biotinylation | Employs the enzyme Biotin Ligase (BirA) to attach biotin to a specific lysine (B10760008) residue within a 15-amino acid recognition sequence (AviTag).[2][8] | - Highly specific, resulting in a homogeneously labeled product.[2][8] - Precise control over the biotinylation site. - Less likely to interfere with protein function.[8][9] | - Requires genetic modification of the target protein to include the AviTag. - Can be more complex to set up initially. |

Chemical Biotinylation: Reagents and Reactions

Chemical biotinylation offers a straightforward method for labeling proteins by targeting common functional groups. The most widely used reagents are N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines.[1]

Amine-Reactive Biotinylation

This is the most common chemical biotinylation method, targeting the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.[1]

Reaction: NHS esters of biotin react with primary amines at pH 7-9 to form stable amide bonds.[10]

Figure 1: NHS Ester Biotinylation Reaction. This diagram illustrates the reaction between a primary amine on a protein and an NHS-ester of biotin, resulting in a stable biotinylated protein and the release of the NHS group.

A variety of NHS-biotin reagents are available with different spacer arm lengths and solubilities, allowing for optimization of the labeling process.[11] Longer spacer arms can reduce steric hindrance and improve the accessibility of the biotin tag for binding to avidin or streptavidin.[4]

Other Chemical Biotinylation Strategies

While amine-reactive chemistry is the most prevalent, other functional groups can also be targeted:

-

Sulfhydryl-reactive: Targets cysteine residues using maleimide-activated biotin reagents to form stable thioether bonds.[12]

-

Carboxyl-reactive: Targets aspartic and glutamic acid residues, as well as the C-terminus, using a carbodiimide (B86325) crosslinker like EDC.[4]

-

Glycoprotein-reactive: Targets carbohydrate moieties on glycoproteins by oxidizing them to aldehydes, which then react with hydrazine- or alkoxyamine-containing biotin reagents.[4]

-

Non-specific: Photoactivatable biotin reagents can be used to label proteins that lack accessible primary amines, sulfhydryls, or other common functional groups. These reagents are activated by UV light and react with C-H and N-H bonds.[4]

Enzymatic Biotinylation: Precision Labeling with BirA

For applications requiring precise control over the biotinylation site, enzymatic biotinylation using the E. coli biotin ligase, BirA, is the method of choice.[2][8] This system provides a homogeneous product with a single biotin molecule attached at a predetermined location.[3][8]

The BirA System:

-

AviTag: A 15-amino acid peptide sequence (GLNDIFEAQKIEWHE) is genetically fused to the N-terminus, C-terminus, or an exposed loop of the target protein.[2][13]

-

BirA Enzyme: The BirA enzyme specifically recognizes the AviTag and catalyzes the covalent attachment of a single biotin molecule to the lysine residue within the tag.[2][8]

Figure 2: Enzymatic Biotinylation with BirA. This workflow shows the components required for site-specific biotinylation using the BirA enzyme, which attaches biotin to the AviTag sequence on the target protein.

Detection of Biotinylated Proteins

The strong and specific interaction between biotin and avidin/streptavidin is exploited in a variety of detection methods. Typically, a conjugate of streptavidin or avidin with a reporter molecule, such as an enzyme or a fluorophore, is used to detect the biotinylated protein.

Western Blotting

Western blotting is a common technique for identifying and quantifying biotinylated proteins.[7] After separating proteins by SDS-PAGE and transferring them to a membrane, the biotinylated protein of interest is detected using a streptavidin-enzyme conjugate (e.g., streptavidin-HRP), followed by the addition of a chemiluminescent or colorimetric substrate.[6]

Figure 3: Western Blot Detection Workflow. This diagram outlines the key steps for detecting biotinylated proteins using Western blotting with a streptavidin-HRP conjugate.